molecular formula C7H17N3 B12449628 N4,N4-Dimethyl-piperidine-1,4-diamine

N4,N4-Dimethyl-piperidine-1,4-diamine

Cat. No.: B12449628
M. Wt: 143.23 g/mol
InChI Key: PBDZKCTXZMAWMC-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-piperidine-1,4-diamine is a piperidine-based chemical compound of significant interest in scientific research and development. This diamine serves as a versatile and valuable building block in organic synthesis, particularly for constructing more complex molecular architectures used in pharmaceutical and material science applications. The core piperidine structure is a common motif in medicinal chemistry. Piperidine and its derivatives are extensively studied for their diverse biological activities. Research on related piperidine compounds has shown potential in various therapeutic areas, including as anticancer agents. Studies indicate that piperidine derivatives can modulate crucial signaling pathways in cells, such as STAT-3 and NF-κB, and may induce apoptosis in cancer cells, suggesting its utility in oncological research . Furthermore, the piperidine alkaloid piperine exhibits neurological activity, including anticonvulsant properties linked to sodium channel modulation, pointing to potential research applications in neuroscience . As a diamino compound, it is well-suited for use as an intermediate in synthesizing ligands, inhibitors, and other pharmacologically active molecules. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this high-purity compound as a key starting material to advance their exploratory chemistry and drug discovery projects.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

4-N,4-N-dimethylpiperidine-1,4-diamine

InChI

InChI=1S/C7H17N3/c1-9(2)7-3-5-10(8)6-4-7/h7H,3-6,8H2,1-2H3

InChI Key

PBDZKCTXZMAWMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation : Piperidine-4-amine reacts with formaldehyde and dimethylamine to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium catalysts (Pd/C) reduces the intermediate to the target compound.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : 25–60°C
  • Catalyst : 10% Pd/C (for H2) or NaBH3CN (1.2 equiv)
  • Yield : 68–85%

Advantages : High atom economy and compatibility with sensitive functional groups.
Limitations : Requires careful handling of cyanoborohydride due to toxicity.

Nucleophilic Substitution on Halogenated Piperidine

Halogenated piperidine derivatives (e.g., 1-chloro-4-(dimethylamino)piperidine) undergo nucleophilic substitution with dimethylamine under basic conditions.

Protocol:

  • Substrate Preparation : 1,4-dichloropiperidine is treated with dimethylamine in tetrahydrofuran (THF).
  • Reaction : Heating at 80°C for 12 hours with potassium carbonate (K2CO3) as a base.

Optimization Data :

Parameter Value
Solvent THF
Base K2CO3 (2.5 equiv)
Temperature 80°C
Yield 72–78%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with dimethylamine acting as the nucleophile.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 4-cyano-N,N-dimethylpiperidine using Raney nickel or palladium catalysts provides a high-purity route.

Procedure :

  • Substrate : 4-cyano-N,N-dimethylpiperidine dissolved in ethanol.
  • Catalyst : Raney nickel (5% w/w) under H2 pressure (50 psi).
  • Conditions : 24 hours at 100°C.

Yield : 82–90%
Purity : >98% (HPLC)

Advantages : Scalable for industrial production with minimal byproducts.

The aza-Michael reaction enables the introduction of dimethylamino groups via conjugate addition.

Example :

  • Substrate : Divinyl ketones or α,β-unsaturated esters.
  • Reagents : Dimethylamine, CuCl catalyst.

Typical Conditions :

Component Molar Ratio
Divinyl ketone 10 mmol
Dimethylamine 10 mmol
CuCl 0.5 mmol
Temperature 80°C (solvent-free)
Yield 88–94%

Key Insight : Copper(I) chloride facilitates the formation of a six-membered transition state, enhancing regioselectivity.

Quaternization and Dealkylation Strategy

This two-step method involves quaternizing piperidine with methyl iodide followed by dealkylation.

Steps :

  • Quaternization : Piperidine-4-amine treated with methyl iodide in acetonitrile (60°C, 6 hours).
  • Dealkylation : Reaction with sodium ethoxide (NaOEt) in ethanol.

Yield : 65–70%
Purity : 95% (NMR)

Applications : Preferred for synthesizing isotopically labeled derivatives (e.g., deuterated analogs).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 68–85 90–95 High Moderate
Nucleophilic Substitution 72–78 85–90 Medium Low
Catalytic Hydrogenation 82–90 >98 High High
Aza-Michael Addition 88–94 92–96 Medium Moderate
Quaternization 65–70 95 Low High

Chemical Reactions Analysis

Types of Reactions

N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and anticancer agents.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .

Comparison with Similar Compounds

Backbone Variations

  • Piperidine vs. Benzene Backbone: N4,N4-Dimethyl-piperidine-1,4-diamine (cyclic) exhibits restricted rotation due to its piperidine ring, enhancing rigidity compared to linear diamines like N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine (). The aromatic benzene backbone in the latter allows for conjugation, affecting electronic properties and applications in catalysis or optoelectronics . Butane/Butyne Backbones: Aliphatic diamines such as N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine () and N,N-bis(3-aminopropyl)butane-1,4-diamine () lack ring strain, offering flexibility for chelation but lower basicity compared to piperidine derivatives .

Substituent Effects

  • Electron-Donating Groups :
    • Methyl groups (e.g., This compound ) increase electron density at nitrogen, enhancing basicity. Similar effects are observed in N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine (), where bromine’s electronegativity reduces basicity but improves stability for materials science applications .
  • Aromatic vs. Alkyl Substituents :
    • Pyridinyl () and phenyl groups () introduce π-conjugation, useful in electroactive materials. For example, N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine (M.W. 416.48) is employed in coordination chemistry due to its multiple binding sites .

Physical and Chemical Properties

Property This compound (Inferred) N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine () N,N-bis(3-aminopropyl)butane-1,4-diamine ()
Molecular Weight ~142–160 g/mol 140.23 g/mol 202.35 g/mol
Boiling Point Higher (cyclic structure) 91–92°C @ 31 Torr Not reported
Solubility Moderate in polar solvents Likely low (nonpolar backbone) High (multiple amines)
Basicity (pKa) ~10–11 (estimated) Lower due to alkyne backbone Higher (polyamine)

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